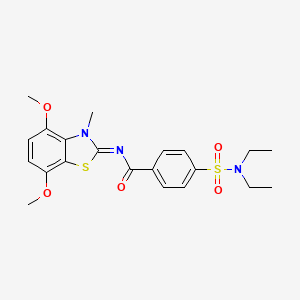
3-(2-Chloroethyl)quinuclidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Chloroethyl)quinuclidine hydrochloride” is a chemical compound with the CAS Number: 100383-73-1 . It is also known as “3- (2-chloroethyl)-1-azabicyclo [2.2.2]octane hydrochloride” and has a molecular weight of 210.15 . The compound is typically stored at 4°C and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H17Cl2N . The average mass is 210.144 Da and the monoisotopic mass is 209.073807 Da .
Aplicaciones Científicas De Investigación
Molecular Structure and Reactivity Studies
Studies have focused on understanding the molecular structure and reactivity of quinuclidine derivatives, including those similar to 3-(2-Chloroethyl)quinuclidine hydrochloride. The crystal and molecular structure of quinuclidine betaine hydrochloride, a related compound, was characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations. This research provides insights into the hydrogen bonding and molecular interactions stabilizing the crystal structure of quinuclidine derivatives (Dega-Szafran, Katrusiak, & Szafran, 2009).
Mechanism of Action on DNA
Research into the mechanism of action of 2-haloethyl nitrosoureas, compounds structurally related to this compound, on DNA has led to the isolation and characterization of intermediates in the decomposition of such compounds. This work contributes to a better understanding of the chemical interactions between nitrosoureas and DNA, which is crucial for the development of anticancer therapies (Lown & Chauhan, 1981).
Catalytic Applications
Quinuclidine-based catalysts have been evaluated for their reactivity in the Baylis-Hillman reaction, establishing a correlation between the basicity of the base and reactivity. This research highlights the potential of quinuclidine and its derivatives as effective catalysts in organic synthesis, which could have implications for the use of this compound in similar applications (Aggarwal, Emme, & Fulford, 2003).
Nanoparticle-Based Drug Delivery Systems
A study on the creation and characterization of drug carriers for enhancing the therapeutic capacity and improving the thermal stability of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a brain tumor treatment compound, provides insights into the potential of using similar strategies for this compound in drug delivery systems (Hua et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chloroethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c10-4-1-9-7-11-5-2-8(9)3-6-11;/h8-9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCQECQVZLZVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2444550.png)
![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)
![N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444554.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![8-[4-(3-Chloro-phenyl)-piperazin-1-yl]-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2444557.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)
![[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2444561.png)



![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2444572.png)
